ARSINE, (o-NITROPHENYL)OXO-
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Overview
Description
ARSINE, (o-NITROPHENYL)OXO- is an organoarsenic compound with the molecular formula C6H4AsNO3 It is a derivative of arsine, where the hydrogen atoms are replaced by an o-nitrophenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARSINE, (o-NITROPHENYL)OXO- typically involves the reaction of o-nitrophenyl arsenic compounds with oxidizing agents. One common method is the reduction of arsenic acid in the presence of an o-nitrophenyl group, followed by oxidation to form the oxo compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of ARSINE, (o-NITROPHENYL)OXO- involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ARSINE, (o-NITROPHENYL)OXO- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic trioxide and other oxides.
Reduction: It can be reduced back to its parent arsine compound.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include various arsenic oxides, reduced arsine compounds, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ARSINE, (o-NITROPHENYL)OXO- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of high-purity arsenic compounds for semiconductor manufacturing and other advanced materials
Mechanism of Action
The mechanism by which ARSINE, (o-NITROPHENYL)OXO- exerts its effects involves its interaction with cellular components, particularly proteins and enzymes. The compound can induce oxidative stress and disrupt cellular functions by binding to thiol groups in proteins, leading to the formation of reactive oxygen species and subsequent cellular damage . The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ARSINE, (o-NITROPHENYL)OXO- include:
ARSINE, (p-NITROPHENYL)OXO-: A para-substituted derivative with similar chemical properties.
Arsenic trioxide (As2O3): A common arsenic oxide with different reactivity and applications.
Arsine (AsH3): The parent compound with simpler structure and different toxicity profile
Uniqueness
The presence of the o-nitrophenyl group and the oxo group allows for unique interactions with other molecules, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
3407-83-8 |
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Molecular Formula |
C6H4AsNO3 |
Molecular Weight |
213.02 g/mol |
IUPAC Name |
1-arsoroso-2-nitrobenzene |
InChI |
InChI=1S/C6H4AsNO3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4H |
InChI Key |
DGKMIOXWKYYZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[As]=O |
Origin of Product |
United States |
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